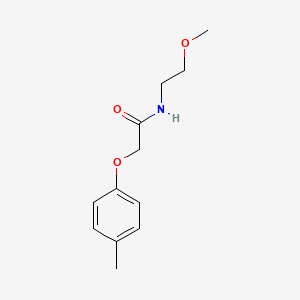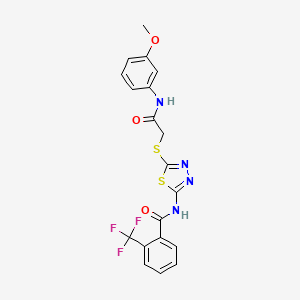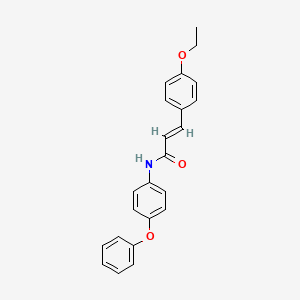![molecular formula C17H26N2O4S B2619602 N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide CAS No. 899956-11-7](/img/structure/B2619602.png)
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core, a methoxy group, and a cyclohexyl(methyl)sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexyl(methyl)sulfamoyl group, which is then attached to an ethyl chain. This intermediate is subsequently reacted with 3-methoxybenzoyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the benzamide core would produce an amine derivative.
Scientific Research Applications
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclohexyl(methyl)sulfamoyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group at the 3-position of the benzamide core differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-19(15-8-4-3-5-9-15)24(21,22)12-11-18-17(20)14-7-6-10-16(13-14)23-2/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSHAYFYMCZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)


![1,5-diethyl (2E,4E)-4-[amino(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B2619523.png)
![Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride](/img/structure/B2619525.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide](/img/structure/B2619526.png)
![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)
![4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine](/img/structure/B2619530.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)
